molecular formula C23H20N2O3 B12119717 (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide

(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide

Cat. No.: B12119717
M. Wt: 372.4 g/mol
InChI Key: RJJMJKCTUURZAS-PGMHBOJBSA-N
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Description

(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a phenyl group, and a phenylcarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-methoxyaniline with benzoyl chloride to form N-(4-methoxyphenyl)benzamide.

    Aldol Condensation: The next step is the aldol condensation of N-(4-methoxyphenyl)benzamide with benzaldehyde in the presence of a base such as sodium hydroxide to form the desired enamine structure.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and enamine groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. This can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)benzamide: Lacks the enamine structure but shares the amide bond.

    N-phenylbenzamide: Similar amide structure but without the methoxy group.

    (2Z)-N-(4-methoxyphenyl)-3-phenylprop-2-enamide: Similar enamine structure but without the phenylcarbonylamino group.

Uniqueness

(2Z)-N-(4-methoxyphenyl)-3-phenyl-2-(phenylcarbonylamino)prop-2-enamide is unique due to its combination of methoxyphenyl, phenyl, and phenylcarbonylamino groups

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new applications in science and industry.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

N-[(Z)-3-(4-methoxyanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H20N2O3/c1-28-20-14-12-19(13-15-20)24-23(27)21(16-17-8-4-2-5-9-17)25-22(26)18-10-6-3-7-11-18/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16-

InChI Key

RJJMJKCTUURZAS-PGMHBOJBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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